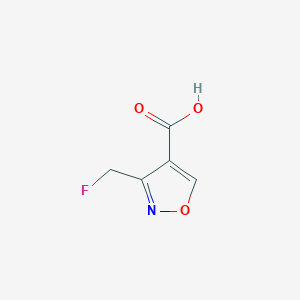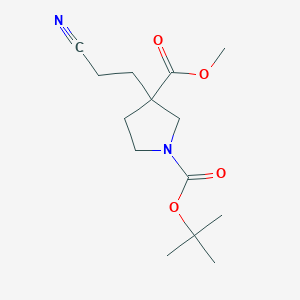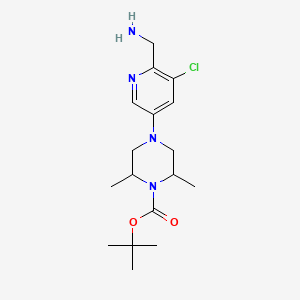
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine, chlorine, fluorine, and iodine atoms into the quinazolinone core.
Cyclization: Formation of the quinazolinone ring structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: Replacement of one halogen atom with another nucleophile.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Applications De Recherche Scientifique
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: Affecting signaling pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Other halogenated quinazolinones with similar structures.
Fluoroquinolones: Compounds with fluorine atoms and quinazolinone cores.
Uniqueness
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is unique due to its specific combination of halogen atoms, which could confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C8H2BrClFIN2O |
|---|---|
Poids moléculaire |
403.37 g/mol |
Nom IUPAC |
7-bromo-2-chloro-8-fluoro-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrClFIN2O/c9-4-3(12)1-2-6(5(4)11)13-8(10)14-7(2)15/h1H,(H,13,14,15) |
Clé InChI |
RKPABCXUYPTBTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1I)Br)F)N=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)

![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)


![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)






